2-Chloro-4-methyl-2-phenylpentan-3-one
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Overview
Description
2-Chloro-4-methyl-2-phenylpentan-3-one is an organic compound with the molecular formula C12H15ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom, a phenyl group, and a methyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-2-phenylpentan-3-one typically involves the chlorination of 4-methyl-2-phenylpentan-3-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-2-phenylpentan-3-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives like 2-azido-4-methyl-2-phenylpentan-3-one.
Reduction: Formation of 2-chloro-4-methyl-2-phenylpentanol.
Oxidation: Formation of 2-chloro-4-methyl-2-phenylpentanoic acid.
Scientific Research Applications
2-Chloro-4-methyl-2-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-2-phenylpentan-3-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpentan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-phenylpentan-3-one: Lacks the chlorine atom, affecting its potential for nucleophilic substitution reactions.
2-Chloro-2-phenylpentan-3-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-4-methyl-2-phenylpentan-3-one is unique due to the combination of its chlorine atom, phenyl group, and ketone functionality. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61434-27-3 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-4-methyl-2-phenylpentan-3-one |
InChI |
InChI=1S/C12H15ClO/c1-9(2)11(14)12(3,13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
PVSXLXGAXRNMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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